1,2,3,4,5-Cyclopentanepentol
Description
Contextualization within Cyclitol Chemistry and Structural Analogies
Cyclitols are carbocyclic polyols that feature a hydroxyl group on at least three different carbon atoms of the ring. 1,2,3,4,5-Cyclopentanepentol is a key representative of the cyclopentane (B165970) series of cyclitols. Its structural chemistry is fundamentally distinguished from that of the more common inositols, which are cyclohexane-1,2,3,4,5,6-hexols, by the five-membered nature of its carbon ring.
The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most recognized conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). The substituents on the ring, in this case, five hydroxyl groups, influence the conformational equilibrium. The energetic balance of these conformations is a delicate interplay of minimizing torsional strain from eclipsed C-H bonds and steric interactions between the hydroxyl groups. In contrast, inositols predominantly adopt a stable chair conformation, which minimizes both angle and torsional strain. In substituted cyclohexanes, there is a strong preference for bulky substituents to occupy the equatorial positions to avoid destabilizing 1,3-diaxial interactions. The conformational dynamics of this compound isomers are more complex due to the flexibility of the five-membered ring and the numerous possible orientations of the five hydroxyl groups.
The relative stabilities of the this compound isomers have been investigated, revealing the order: 1,2,4/3,5 > 1,2,3/4,5 > 1,2,3,4/5. wikipedia.org This stability is influenced by the steric and electronic interactions between the hydroxyl groups in the preferred conformations of the cyclopentane ring. These isomers can be qualitatively identified by their differing mobilities in paper ionophoresis, a technique that separates them based on the varying strengths of the chelates they form with cations like calcium. wikipedia.org
Historical Trajectory of Definitive Chemical Investigation and Synthesis
The scientific exploration of this compound and its stereoisomers has been a gradual process, marked by key synthetic achievements. The 1,2,4/3,5-isomer was the first to be described, with a brief mention by H. Z. Sable and colleagues in 1963. wikipedia.org
A more comprehensive investigation into the synthesis of cyclopentanepentols was later undertaken by S. J. Angyal and B. M. Luttrell. In 1970, they published improved synthetic methods for three of the isomers. wikipedia.org Their work provided the first definitive chemical pathways to these compounds:
The 1,2,4/3,5-isomer was synthesized through the acid hydrolysis of an anhydro-cyclopentanepentol derivative.
The 1,2,3/4,5-isomer was obtained via the deamination of (1,4/2,3,5)-5-amino-1,3-di-O-acetyl-2,3-O-cyclohexylidene-l,2,3,4-cycopentanetetrol. wikipedia.org
The 1,2,3,4/5-isomer was prepared by the solvolysis of two different tetra-O-acetyl-O-tosyl-cyclopentanepentols. wikipedia.org
In the same year, G. Wolczunowicz and others published alternative synthetic routes for the 1,2,3,4/5 and 1,2,3/4,5 isomers. wikipedia.org The final of the four stereoisomers, the all-cis isomer (1,2,3,4,5/0) , was synthesized in 1971 by F. G. Cocu and Th. Posternak. wikipedia.org Posternak had earlier, in 1968, reported the observation of the 1,2,3,4/5 and 1,2,3/4,5 isomers, though without detailing their synthesis. wikipedia.org
The work of these researchers was pivotal in making the stereoisomers of this compound accessible for further study, allowing for the investigation of their chemical and physical properties.
Stereoisomers of this compound
| Isomer Notation | CAS Number | Melting Point (°C) | Relative Stability |
| 1,2,3,4,5/0 (all-cis) | 34322-89-9 | 283 | - |
| 1,2,3,4/5 | 18939-02-1 | 209-210 or 220 | Least Stable |
| 1,2,3/4,5 | 18939-07-6 | 168-169 or 176 | Intermediate Stability |
| 1,2,4/3,5 | 57784-52-8 | 149.5-150.5 | Most Stable |
Structure
2D Structure
3D Structure
Properties
CAS No. |
18939-02-1 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
cyclopentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H10O5/c6-1-2(7)4(9)5(10)3(1)8/h1-10H |
InChI Key |
XNAUSUVBDKISHM-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C1O)O)O)O)O |
Canonical SMILES |
C1(C(C(C(C1O)O)O)O)O |
Origin of Product |
United States |
Stereochemical Architecture and Isomeric Diversity of 1,2,3,4,5 Cyclopentanepentol
Elucidation of Distinct Stereoisomers and Their Configurational Naming Conventions
There are four distinct, achiral stereoisomers of 1,2,3,4,5-cyclopentanepentol. nih.govwikipedia.org The absence of chirality in these molecules is due to the presence of a plane of symmetry in each isomer. nih.govwikipedia.org Two primary naming conventions are employed to differentiate these stereoisomers: the α/β notation and the slash notation. nih.govwikipedia.org
The α/β notation designates the configuration at each of the five carbon atoms. The reference plane is the average plane of the cyclopentane (B165970) ring. For a given isomer, the side of the ring plane containing the majority of hydroxyl groups (three or more) is designated as "α," and the other side is "β". nih.gov
The slash notation provides a more concise representation. It lists the positions of the hydroxyl groups on the majority side of the ring, followed by a slash (/), and then the positions of the hydroxyl groups on the minority side. nih.govwikipedia.org If all hydroxyls are on one side, a "0" is used after the slash. nih.gov
The four stereoisomers of this compound are:
1,2,3,4,5/0 (all-cis): All five hydroxyl groups are on the same side of the cyclopentane ring. In the α/β notation, this would be 1α,2α,3α,4α,5α. nih.gov
1,2,3,4/5: Four hydroxyl groups are on one side of the ring, and one is on the opposite side. This corresponds to 1α,2α,3α,4α,5β. nih.gov
1,2,3/4,5: Three adjacent hydroxyl groups are on one side, and the other two are on the opposite side. This is denoted as 1α,2α,3α,4β,5β. nih.gov
1,2,4/3,5: Two pairs of adjacent hydroxyl groups are separated by a single hydroxyl group on the opposite side of the ring. This corresponds to 1α,2α,3β,4α,5β. nih.gov
| Slash Notation | α/β Notation | Common Name/Description |
|---|---|---|
| 1,2,3,4,5/0 | 1α,2α,3α,4α,5α | all-cis |
| 1,2,3,4/5 | 1α,2α,3α,4α,5β | - |
| 1,2,3/4,5 | 1α,2α,3α,4β,5β | - |
| 1,2,4/3,5 | 1α,2α,3β,4α,5β | - |
Conformational Analysis of Cyclopentanepentol Isomers
The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) . In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair conformation, three adjacent atoms are in a plane, while the other two are on opposite sides of the plane.
The conformational preferences of the this compound isomers are influenced by the steric and electronic interactions between the hydroxyl groups. The need to minimize non-bonded repulsions and the potential for intramolecular hydrogen bonding are key factors determining the favored conformations of these cyclitols. For instance, in substituted cyclopentane systems, the substituents will preferentially occupy positions that minimize steric strain. While specific detailed conformational analyses for each of the four cyclopentanepentol isomers are not extensively documented in readily available literature, the general principles of cyclopentane conformational analysis suggest that each isomer will adopt a conformation that best accommodates its bulky hydroxyl groups, likely favoring arrangements that maximize the distance between them and allow for stabilizing intramolecular hydrogen bonds where possible.
Thermodynamics and Kinetics of Isomer Interconversion and Equilibrium Phenomena
Three of the four stereoisomers of this compound can be interconverted. nih.govwikipedia.org The all-cis (1,2,3,4,5/0) isomer is stable and does not readily interconvert with the others under the same conditions. The 1,2,3,4/5, 1,2,3/4,5, and 1,2,4/3,5 isomers can be equilibrated by heating at approximately 104 °C in 95% acetic acid with a strong acid catalyst. nih.govwikipedia.org
This interconversion, or epimerization, proceeds through a mechanism that involves the protonation of a hydroxyl group, followed by the elimination of water to form a carbocation intermediate. The subsequent addition of water can occur from either face of the carbocation, leading to the original isomer or its epimer.
The relative stabilities of these three interconverting isomers have been determined, with the equilibrium mixture containing predominantly the 1,2,4/3,5 isomer. nih.govwikipedia.org This indicates that the 1,2,4/3,5 isomer is the most thermodynamically stable of the three.
| Isomer (Slash Notation) | Equilibrium Ratio (%) | Relative Stability |
|---|---|---|
| 1,2,4/3,5 | 72 | Most Stable |
| 1,2,3/4,5 | 17.5 | Intermediate |
| 1,2,3,4/5 | 10.5 | Least Stable |
Kinetically, the conversion between the 1,2,3,4/5 and 1,2,3/4,5 isomers is observed to be faster than the formation of the more stable 1,2,4/3,5 isomer. nih.govwikipedia.org The establishment of the final equilibrium can take several days, highlighting the slower kinetics of the pathway leading to the most stable isomer. nih.govwikipedia.org This suggests a higher activation energy barrier for the formation of the 1,2,4/3,5 isomer compared to the interconversion between the other two.
Stereospecificity and Stereoselectivity in Cyclopentanepentol Systems
The concepts of stereospecificity and stereoselectivity are fundamental to understanding the chemical behavior of this compound and its derivatives.
A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. The stereochemistry of the product is directly dictated by the stereochemistry of the reactant. For example, the synthesis of a specific cyclopentanepentol isomer from a precursor with defined stereocenters would be a stereospecific process if the reaction mechanism preserves or inverts the stereochemistry in a predictable manner. The synthesis of various cyclitols often relies on stereospecific reactions to achieve the desired configuration. acs.org
A stereoselective reaction is one in which a single reactant can form two or more stereoisomeric products, but one is formed in preference to the others. This preference can be either partial (diastereoselectivity or enantioselectivity) or complete. The stereoselective synthesis of polyhydroxylated cyclopentane derivatives is an active area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. nih.gov For instance, the hydroxylation of a cyclopentene (B43876) precursor to form a cyclopentanepentol could be stereoselective, favoring the formation of one diastereomer over another due to steric hindrance or other directing effects of existing substituents.
In the context of this compound, reactions involving its hydroxyl groups can exhibit stereoselectivity. For example, the selective protection or derivatization of one or more hydroxyl groups in the presence of others is a common challenge in cyclitol chemistry. The different spatial arrangements of the hydroxyl groups in each isomer will influence their reactivity, potentially allowing for regioselective and stereoselective modifications. The formation of acetals or esters, for instance, may be favored at specific hydroxyl groups due to their steric accessibility or their ability to form a stable cyclic intermediate.
Chemical Transformations and Reaction Mechanisms of 1,2,3,4,5 Cyclopentanepentol
Esterification and Acetal (B89532) Formation Reactions
The hydroxyl groups of 1,2,3,4,5-cyclopentanepentol readily undergo esterification with acylating agents. For instance, pentabenzoyl and pentaacetyl esters of cyclopentanepentol are known derivatives. wikipedia.org These reactions typically involve the use of an acid chloride or anhydride (B1165640) in the presence of a base to facilitate the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.
Acetal formation is another key reaction of polyols like this compound. Acetals are formed when an aldehyde or ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.orglibretexts.orgchemistrysteps.com In the context of this compound, the multiple hydroxyl groups can react with carbonyl compounds to form cyclic acetals. For example, the reaction with acetone (B3395972) or cyclohexanone (B45756) can lead to the formation of di-O-isopropylidene or di-O-cyclohexylidene derivatives, respectively. wikipedia.org This type of reaction is often used to protect some of the hydroxyl groups, allowing for selective reactions at the remaining unprotected positions. The formation of cyclic acetals is particularly favored when five- or six-membered rings can be formed. chemistrysteps.com
The mechanism of acetal formation involves several steps:
Protonation of the carbonyl oxygen of the aldehyde or ketone by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org
Nucleophilic attack by a hydroxyl group of the cyclopentanepentol on the activated carbonyl carbon to form a hemiacetal. libretexts.orglibretexts.org
Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion. libretexts.org
Attack by a second hydroxyl group on the oxonium ion, which, after deprotonation, yields the acetal. libretexts.org
The reversibility of acetal formation is an important aspect; acetals can be hydrolyzed back to the original polyol and carbonyl compound by treatment with aqueous acid. libretexts.org
Phosphorylation and Formation of Dihydrogenphosphate Esters
Similar to inositols, this compound can be phosphorylated to form dihydrogenphosphate esters. wikipedia.org This reaction is significant as phosphorylated cyclitols play crucial roles in various biological processes. The phosphorylation is typically achieved using a phosphorylating agent such as phosphoryl chloride (POCl₃) or a protected phosphoric acid derivative, often in the presence of a base like pyridine.
The resulting phosphate (B84403) esters can exist in various states of protonation depending on the pH of the solution. The formation of these esters introduces negative charges to the molecule, significantly altering its solubility and interaction with other molecules, particularly cations.
Complex Cyclic Rearrangements of Cyclopentanepentol Derivatives
Derivatives of this compound can undergo complex cyclic rearrangements. A notable example is the 10-stage cyclic rearrangement observed in the 3,4,5-tri-O-acetyl-(1,2,4/3,5)-cyclopentanepentol-1,2-O-acetoxonium cation. wikipedia.org This type of rearrangement often involves the migration of acyl groups between adjacent hydroxyl groups, proceeding through cyclic orthoester intermediates.
Furthermore, the stereoisomers of this compound can interconvert under certain conditions. Heating the 1,2,3,4/5, 1,2,3/4,5, and 1,2,4/3,5 isomers at approximately 104 °C in 95% acetic acid with a strong acid catalyst leads to their interconversion. wikipedia.orgwikiwand.com The conversion between the 1,2,3,4/5 and 1,2,3/4,5 isomers is relatively fast, while the formation of the more stable 1,2,4/3,5 isomer is much slower. wikipedia.orgwikiwand.com This indicates a thermodynamic equilibrium that favors the isomer with the most stable arrangement of hydroxyl groups.
| Isomer | Relative Stability | Equilibrium Ratio |
| 1,2,4/3,5 | Most Stable | 72 |
| 1,2,3/4,5 | Intermediate | 17.5 |
| 1,2,3,4/5 | Least Stable | 10.5 |
Data on the relative stabilities and equilibrium ratios of this compound isomers. wikipedia.orgwikiwand.com
Mechanisms of Neighboring Group Participation in Substitution Reactions
Neighboring group participation (NGP) is a significant mechanistic feature in the reactions of this compound derivatives. wikipedia.orglibretexts.org NGP occurs when a nearby functional group within the same molecule acts as an internal nucleophile, influencing the rate and stereochemistry of a substitution reaction. wikipedia.orglibretexts.org
This phenomenon is well-documented in carbohydrate chemistry, where acyloxy groups at C-2 participate in the displacement of leaving groups at C-1, leading to the formation of 1,2-trans products with high selectivity. nih.gov A similar principle applies to cyclopentanepentol derivatives, where the stereochemical arrangement of the hydroxyl groups dictates the feasibility and outcome of NGP. For a neighboring group to participate effectively, it must be able to attack the carbon bearing the leaving group from the backside, which is geometrically constrained by the cyclic nature of the cyclopentane (B165970) ring. libretexts.org
Selective Oxidation and Reduction Chemistries within the Cyclopentanepentol Framework
The selective oxidation of the hydroxyl groups in this compound can lead to the formation of various ketones and aldehydes. The regioselectivity of such oxidations depends on the stereochemistry of the starting pentol and the reagents used. For instance, specific hydroxyl groups can be targeted for oxidation by first protecting the other hydroxyls, for example, through acetal formation.
Conversely, the reduction of oxidized cyclopentanepentol derivatives, such as ketones, can be used to synthesize different stereoisomers of the pentol. The stereochemical outcome of these reductions is influenced by the steric and electronic environment around the carbonyl group and the nature of the reducing agent.
While specific literature detailing the selective oxidation and reduction of this compound itself is not abundant in the provided search results, the principles of these reactions are fundamental in organic synthesis. The synthesis of cyclopentanones and cyclopentenes, which are related structures, involves a variety of oxidative and reductive methods that could be adapted for the cyclopentanepentol framework. organic-chemistry.orgorganic-chemistry.org
Sophisticated Spectroscopic and Chromatographic Characterization of 1,2,3,4,5 Cyclopentanepentol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of organic molecules like 1,2,3,4,5-cyclopentanepentol. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can deduce the connectivity of atoms and the spatial arrangement of the molecule.
For cyclopentanepentol, the hydrogen atoms (protons) in different chemical environments will produce distinct signals in the ¹H NMR spectrum. docbrown.info The relative positions of the hydroxyl (-OH) groups, whether they are on the same side (cis) or opposite sides (trans) of the cyclopentane (B165970) ring, significantly influence the magnetic environment of the neighboring protons, leading to different chemical shifts. Two-dimensional NMR techniques such as ¹H-¹³C HSQC and HMBC are instrumental in assigning the proton and carbon signals unambiguously. mdpi.com
Conformational analysis, which studies the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also heavily reliant on NMR data. auremn.org.br For a flexible ring system like cyclopentanepentol, NMR can help determine the preferred puckered conformations of the ring and the orientation of the hydroxyl substituents (axial vs. equatorial).
Hydroxyl Proton NMR Spectroscopy for Conformational Analysis
A specialized application of NMR, hydroxyl proton NMR spectroscopy, focuses on observing the signals from the -OH protons. nih.gov This can be particularly informative for studying hydrogen bonding and conformational preferences in polyols like cyclopentanepentol. slu.se The chemical shifts and coupling constants of hydroxyl protons are sensitive to their involvement in intra- and intermolecular hydrogen bonds. slu.se
To observe these exchangeable protons in an aqueous solution, the exchange rate with the solvent (water) must be slowed down. This is typically achieved by using H₂O instead of D₂O as the solvent, carefully adjusting the pH to a range of 5.5 to 7.5, and sometimes lowering the temperature. slu.se Under these conditions, vicinal coupling constants (³JOH,CH) can be measured, which are indicative of the dihedral angle between the hydroxyl proton and a proton on the adjacent carbon atom, providing valuable conformational information. slu.se
Advanced Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, MS can confirm the molecular formula C₅H₁₀O₅ by identifying the molecular ion peak. nih.govchemspider.com
Advanced MS techniques, often coupled with chromatographic separation, provide a molecular fingerprint that can help in the identification and differentiation of isomers. Electron ionization (EI) mass spectrometry can generate a characteristic fragmentation pattern for the molecule. The NIST WebBook provides a reference mass spectrum for a stereoisomer of 1,2,3,4,5-pentamethoxycyclopentane, a derivative of cyclopentanepentol, which illustrates the type of fragmentation data that can be obtained. nist.gov Techniques like tandem mass spectrometry (MS/MS) can further aid in distinguishing between isomers by analyzing the fragmentation of selected precursor ions. nih.gov
Chromatographic Separation Techniques for Isomer Resolution and Purity Assessment
Due to the existence of multiple stereoisomers, chromatographic techniques are essential for the separation and purification of different forms of this compound. wikipedia.orgwikiwand.com These methods are also crucial for assessing the purity of a sample.
Paper Ionophoresis and Thin-Layer Chromatography in Polyol Separation
Paper ionophoresis and thin-layer chromatography (TLC) are valuable techniques for the separation of polyols. In paper ionophoresis, the differential migration of charged molecules in an electric field allows for separation. The isomers of cyclopentanepentol can be qualitatively identified by their mobility in paper ionophoresis in a solution of calcium acetate (B1210297) and acetic acid. wikipedia.org This separation is based on the varying strengths of the chelates formed between the different isomers and calcium cations. wikipedia.org
TLC is another effective method for separating isomers. nih.gov Different isomers will have different affinities for the stationary phase and the mobile phase, leading to different retention factors (Rf values) and allowing for their separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies
For more complex mixtures and for quantitative analysis, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are the methods of choice. nih.gov These techniques couple the high separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.
In GC-MS analysis, the volatile components of a sample are separated in a gas chromatograph and then detected by a mass spectrometer. nih.gov HPLC-MS is particularly useful for the analysis of less volatile and thermally labile compounds like cyclopentanepentol. nih.govnih.gov The sample is separated by HPLC and the eluent is introduced into the mass spectrometer for detection. These hyphenated techniques can provide retention times and mass spectra for each separated component, enabling robust identification and quantification.
X-ray Crystallography for Definitive Stereochemical Confirmation
While spectroscopic and chromatographic methods provide a wealth of structural information, X-ray crystallography offers the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For a molecule with multiple chiral centers like this compound, X-ray crystallography can precisely determine the spatial arrangement of all atoms, confirming the specific stereoisomer. nih.gov This provides an unambiguous confirmation of the connectivity and stereochemistry, serving as a gold standard for structural elucidation.
Theoretical and Computational Investigations of 1,2,3,4,5 Cyclopentanepentol
Quantum Chemical Calculations of Isomer Stability and Energetic Profiles
Quantum chemical calculations are fundamental in determining the intrinsic stability of the different stereoisomers of 1,2,3,4,5-Cyclopentanepentol. These methods solve the Schrödinger equation for a given molecular structure, yielding valuable information about the electronic energy and, consequently, the thermodynamic properties of each isomer.
There are four distinct, achiral stereoisomers of this compound. Experimental studies involving heating the isomers in acetic acid with a strong acid catalyst have determined their relative stabilities. nih.gov The equilibrium ratios reveal the following order of stability: 1,2,4/3,5 > 1,2,3/4,5 > 1,2,3,4/5. nih.gov
| Isomer Configuration | Equilibrium Ratio (%) | Relative Stability |
| 1,2,4/3,5 | 72 | Most Stable |
| 1,2,3/4,5 | 17.5 | Intermediate |
| 1,2,3,4/5 | 10.5 | Least Stable |
This table presents experimentally determined equilibrium ratios for three stereoisomers of this compound, indicating their relative thermodynamic stabilities.
While experimental data provides the relative stabilities, quantum chemical calculations can offer a more detailed energetic profile. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory or Coupled Cluster) are employed to compute properties like the heat of formation and Gibbs free energy for each isomer. These calculations typically involve geometry optimization to find the lowest energy conformation of each isomer, followed by frequency calculations to obtain thermodynamic data. The accuracy of these predictions is highly dependent on the level of theory and the basis set used. For instance, higher-level methods like CCSD(T) with large basis sets can provide results that are nearly identical to experimental values for small molecules.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
The cyclopentane (B165970) ring is not planar and exhibits a dynamic puckering behavior to alleviate torsional strain. This conformational flexibility is a key characteristic of this compound and can be explored using molecular modeling and dynamics simulations. The two primary puckered conformations of the cyclopentane ring are the "envelope" and the "half-chair". These conformers can interconvert through a process known as pseudorotation, which has a very low energy barrier.
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape of molecules like this compound. In an MD simulation, the motion of atoms over time is calculated by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of stable and metastable conformations and the transitions between them. Such simulations can reveal the preferred puckering of the ring and the orientation of the hydroxyl groups for each isomer in different environments (e.g., in vacuum or in a solvent).
For substituted cyclitols, intramolecular hydrogen bonding can play a significant role in stabilizing otherwise unstable conformations, such as boat conformations, in solution. acs.org The conformational preferences can also be influenced by the solvent, with different polarities potentially favoring different conformers. acs.org While specific MD studies on this compound are not extensively documented in the literature, the methodologies applied to other cyclic compounds, such as cyclohexanes and other cyclitols, provide a clear framework for how such an investigation would proceed. nih.gov The results of such simulations would include the relative populations of different conformers and the energetic barriers for their interconversion, providing a detailed picture of the molecule's dynamic behavior.
Electronic Structure Theory for Reactivity and Interaction Prediction
Electronic structure theory, particularly methods based on Density Functional Theory (DFT), can be used to predict the chemical reactivity of this compound. By analyzing the electronic structure, it is possible to identify the sites on the molecule that are most likely to participate in chemical reactions. This is achieved through the calculation of various reactivity descriptors.
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
Local reactivity descriptors, on the other hand, identify the most reactive sites within the molecule. A key concept here is the Fukui function, which indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). The molecular electrostatic potential (MEP) is another useful tool that maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, the hydroxyl groups are expected to be the primary sites of reactivity. The oxygen atoms, with their lone pairs of electrons, are nucleophilic centers, while the hydrogen atoms of the hydroxyl groups are electrophilic. The specific reactivity of each hydroxyl group will be influenced by its stereochemical orientation (axial vs. equatorial-like) and the potential for intramolecular hydrogen bonding.
| Reactivity Descriptor | Conceptual Meaning | Predicted Application to this compound |
| Global Descriptors | ||
| Hardness (η) | Resistance to change in electron distribution. | A higher hardness value would suggest greater kinetic stability. |
| Softness (S) | Ease of polarization of the electron cloud. | A higher softness value would indicate greater reactivity in polar reactions. |
| Electrophilicity (ω) | Ability to accept electrons. | Would quantify the overall electrophilic nature of the molecule. |
| Local Descriptors | ||
| Fukui Function (f(r)) | Change in electron density upon electron addition/removal. | Would identify specific hydroxyl groups or C-H bonds most susceptible to nucleophilic or electrophilic attack. |
| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential on the electron density surface. | Would visually indicate electron-rich (negative potential, on oxygen atoms) and electron-poor (positive potential, on hydroxyl hydrogens) regions, predicting sites for interaction with other molecules. |
This table outlines key theoretical reactivity descriptors and their potential application in understanding the chemical behavior of this compound.
By calculating these descriptors, electronic structure theory can provide a detailed and predictive understanding of the chemical behavior of this compound, guiding further experimental studies on its reactivity and interactions.
Supramolecular Interactions and Coordination Chemistry of 1,2,3,4,5 Cyclopentanepentol
Chelation Behavior with Metal Cations (e.g., Calcium, Lanthanum) and Complex Stability
1,2,3,4,5-Cyclopentanepentol, possessing five hydroxyl groups on a five-membered carbon ring, exhibits a notable ability to chelate metal cations. The spatial arrangement of these hydroxyl groups is crucial in determining the stability of the resulting metal complexes. The different stereoisomers of cyclopentanepentol show varying affinities for metal ions, a phenomenon that has been observed in studies involving calcium and lanthanum cations.
The strength of chelation is dependent on the number of hydroxyl pairs that can effectively bind to the metal cation. This has been demonstrated through techniques like paper ionophoresis, where the mobility of the different isomers in the presence of calcium acetate (B1210297) varies. This variation in mobility is attributed to the formation of chelates with the calcium cations, with the strength of the binding influencing the rate of movement. Similar observations have been made with lanthanum cations using thin-layer chromatography. nih.gov
The four stereoisomers of this compound are:
1,2,3,4,5/0 (all-cis)
1,2,3,4/5
1,2,3/4,5
1,2,4/3,5
The mobility of these isomers in paper ionophoresis with a calcium acetate solution, relative to cis-inositol, provides a qualitative measure of their chelation strength with Ca²⁺. nih.gov
| Stereoisomer | Relative Mobility |
| 1,2,3,4,5/0 | 0.95 |
| 1,2,3,4/5 | 0.44 |
| 1,2,3/4,5 | 0.18 |
| 1,2,4/3,5 | 0.04 |
A higher relative mobility suggests weaker chelation, as the less strongly bound isomers are freer to move. Therefore, the all-cis (1,2,3,4,5/0) isomer exhibits the weakest chelation with calcium, while the 1,2,4/3,5 isomer shows the strongest. This indicates that the specific arrangement of hydroxyl groups in the 1,2,4/3,5 isomer allows for the most stable coordination with the calcium ion.
While qualitative data demonstrates this chelation behavior, quantitative stability constants for this compound complexes with calcium and lanthanum are not extensively documented in the readily available literature. However, for a related cyclitol-derived scaffold, a stability constant (log K) for its complex with silver(I) has been determined to be 3.8. nih.gov This provides an indication of the potential for these types of molecules to form stable metal complexes.
Design and Synthesis of Ligands Incorporating Cyclopentanepentol Scaffolds
The rigid and well-defined stereochemistry of the cyclopentanepentol ring makes it an attractive scaffold for the design and synthesis of more complex ligands with specific metal ion binding properties. By chemically modifying the hydroxyl groups, it is possible to introduce other donor atoms or functional groups, thereby creating multidentate ligands with enhanced affinity and selectivity for particular metal cations.
A general strategy for creating such ligands involves the selective protection of some hydroxyl groups, followed by the functionalization of the remaining free hydroxyls. This approach allows for precise control over the final structure of the ligand and the spatial arrangement of its binding sites.
For instance, a scyllo-inositol-derived scaffold, which shares the cyclitol core structure, has been successfully synthesized to incorporate three axial pyridyl appendages. This pre-organized hexadentate ligand was designed to encapsulate a silver(I) cation, and its crystal structure confirmed the complexation. nih.gov The synthesis of this ligand involved a multi-step process starting from a myo-inositol derivative, demonstrating the feasibility of converting readily available cyclitols into sophisticated ligands. nih.gov
While specific examples of ligands synthesized directly from a this compound scaffold for metal chelation are not widely reported, the principles of ligand design and the synthetic methodologies developed for other cyclitols are directly applicable. The synthesis of such ligands would typically involve:
Selective Protection: Utilizing protecting groups to differentiate between the various hydroxyl groups on the cyclopentanepentol ring.
Functionalization: Introducing desired coordinating groups (e.g., ethers, amines, pyridyls) onto the unprotected hydroxyl positions.
Deprotection: Removing the protecting groups to yield the final ligand.
The choice of coordinating groups and their stereochemical placement on the cyclopentanepentol scaffold would be dictated by the target metal ion, considering its preferred coordination number and geometry.
Analogies to Carbohydrate-Metal Ion Recognition Mechanisms
The interaction of this compound with metal ions shares notable similarities with the well-established principles of carbohydrate-metal ion recognition. Carbohydrates, with their abundance of hydroxyl groups, are known to coordinate with metal ions, a process that is fundamental to many biological functions.
In biological systems, proteins known as lectins recognize and bind to specific carbohydrates. This recognition is often mediated by the presence of a metal ion, typically Ca²⁺ or Mn²⁺, within the carbohydrate-binding site of the lectin. The metal ion acts as a bridge, coordinating to both the hydroxyl groups of the carbohydrate and amino acid residues of the protein, thereby stabilizing the complex.
The chelation of calcium and lanthanum by this compound mirrors this behavior. The hydroxyl groups of the cyclitol act as the coordinating ligands for the metal ion, in a manner analogous to the hydroxyl groups of a sugar molecule. The stability of these complexes is highly dependent on the stereochemical arrangement of the hydroxyl groups, which dictates their ability to form a favorable coordination geometry around the metal ion.
Studies on the coordination of simple sugar alcohols, such as erythritol, with Ca(II) and lanthanide ions have shown that these molecules can act as bidentate or tridentate neutral ligands. mdpi.com The interactions, while often weak, are crucial for the initial stages of recognition and complex formation. Similarly, the multiple hydroxyl groups of this compound provide a platform for multidentate coordination to metal ions.
The design of synthetic receptors for carbohydrates often incorporates metal ions to enhance binding affinity and selectivity. These synthetic systems provide further insight into the principles governing carbohydrate-metal ion interactions and serve as a model for understanding the behavior of cyclitols like this compound. The fundamental principles of coordination chemistry, including the chelate effect and the importance of preorganization of binding sites, are applicable to both carbohydrates and their cyclitol analogues in their interactions with metal ions.
Occurrence in Natural Products and Biochemical Pathways Non Clinical Framework
Phytochemical Analysis and Identification in Botanical Extracts
1,2,3,4,5-Cyclopentanepentol has been identified as a phytochemical constituent in a number of botanical sources. Its detection is often the result of comprehensive analyses of plant extracts, which aim to identify a wide range of chemical compounds.
Trace amounts of cyclopentanepentol have been reported in the red flower calyces of Hibiscus sabdariffa, commonly known as roselle. wikipedia.org The identification of this compound in Hibiscus sabdariffa is part of broader phytochemical investigations of the plant, which is known for its rich profile of organic acids, flavonoids, and other phenolic compounds. researchgate.netyale.edu
The compound has also been found in the plant Maclura pomifera, or the Osage orange. wikipedia.org Furthermore, this compound has been identified in the cyanobacterium Oscillatoria willei, as well as in the products of its hydropyrolysis. wikipedia.org The qualitative identification of cyclopentanepentol isomers can be achieved through methods such as paper ionophoresis in a solution of calcium acetate (B1210297) and acetic acid, with visualization using a manganese sulfate/potassium permanganate (B83412) reagent. wikipedia.org The mobility of the different isomers in this system varies, allowing for their differentiation. wikipedia.org
Table 1: Botanical and Microbial Sources of this compound
| Organism | Common Name | Part(s) where Found |
| Hibiscus sabdariffa | Roselle | Red flower calyces wikipedia.org |
| Maclura pomifera | Osage orange | Plant tissues wikipedia.org |
| Oscillatoria willei | N/A | Cyanobacterium wikipedia.org |
Biosynthetic Intermediacy and Derivation in Cyclitol Pathways
Cyclitols, including this compound, are derived from carbohydrates through enzymatic reactions that form a carbocyclic structure. nih.gov These compounds are noted for their stability under normal physiological conditions due to the absence of an acetal (B89532) group, a feature that distinguishes them from sugars. nih.gov The biosynthesis of cyclitols is a critical process that imparts increased water solubility to the molecules they are part of. nih.gov
While the general pathways for cyclitol biosynthesis are understood to involve carbocycle-forming enzymatic reactions, the specific biosynthetic route to this compound is not extensively detailed in the scientific literature. nih.gov The process for other cyclitols often involves the cyclization of a sugar precursor. For instance, the biosynthesis of some cyclitols is known to be catalyzed by specific enzymes that facilitate the ring formation. nih.govnih.govrsc.org However, the specific enzymes and intermediate steps leading to the formation of the five-membered cyclopentanepentol ring have yet to be fully elucidated.
Structural Comparisons and Functional Analogies with Inositols
This compound shares structural and functional similarities with the more commonly known inositols, which are six-membered cyclitols (cyclohexane-1,2,3,4,5,6-hexol). wikipedia.org Both are polyhydroxylated cycloalkanes, classifying them as cyclitols or cyclic sugar alcohols. wikipedia.org The primary structural difference is the size of the carbon ring, with cyclopentanepentol having a five-carbon ring and inositol (B14025) a six-carbon ring. wikipedia.org
This difference in ring size leads to a variation in the number of possible stereoisomers. This compound has four distinct stereoisomers, all of which are achiral due to a plane of symmetry. wikipedia.org In contrast, there are nine possible stereoisomers of inositol. yale.edu
Functionally, an important analogy can be drawn in their ability to form phosphate (B84403) esters. Cyclopentanepentols can form dihydrogenphosphate esters, which are analogous to the phytic acid esters of inositol. wikipedia.org Inositols are well-known for their role in signaling pathways through their phosphorylated derivatives, such as inositol trisphosphate (IP3).
Table 2: Structural and Functional Comparison of this compound and Inositol
| Feature | This compound | Inositol |
| Carbon Ring Size | 5-membered ring wikipedia.org | 6-membered ring wikipedia.org |
| Chemical Formula | C₅H₁₀O₅ wikipedia.org | C₆H₁₂O₆ |
| Classification | Cyclitol (cyclic sugar alcohol) wikipedia.org | Cyclitol (cyclic sugar alcohol) wikipedia.org |
| Number of Stereoisomers | 4 (all achiral) wikipedia.org | 9 yale.edu |
| Functional Derivatives | Forms dihydrogenphosphate esters wikipedia.org | Forms various phosphate esters (e.g., phytic acid, inositol phosphates) wikipedia.org |
Characterization as a Structural Motif in Marine Glycoconjugates
A stereoisomer of this compound, specifically the 1,2,4/3,5-isomer, has been identified as a key structural component in a class of novel glycolipids isolated from marine sponges. wikipedia.orgnih.gov These compounds, known as isocrasserides, are glycoglycerolipid analogues. nih.gov
In these marine glycoconjugates, the 1,2,4/3,5-cyclopentanepentol group is connected to a glycerol (B35011) core, taking the place of a sugar group in a manner that may mimic glycoglycerolipids. wikipedia.org The discovery of these compounds in various species of marine sponges suggests that they may be characteristic of the phylum Porifera. nih.gov The presence of the cyclopentanepentol moiety in these complex lipids highlights a specific role for this cyclitol in the chemical biology of marine invertebrates. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Chiral Building Block for Complex Molecule Synthesis
While the four stereoisomers of 1,2,3,4,5-cyclopentanepentol are themselves achiral due to internal planes of symmetry, their core structure is a valuable precursor for generating chiral building blocks essential for asymmetric synthesis. wikipedia.orgwipo.int The synthesis of enantiomerically pure cyclopentane (B165970) derivatives is crucial for producing complex bioactive molecules where specific stereochemistry is paramount for biological function. nih.gov
The general strategy does not typically involve the direct resolution of the achiral pentols. Instead, chemists employ methods to construct the cyclopentane ring enantioselectively from other starting materials or resolve racemic intermediates that can then be elaborated into chiral, highly functionalized cyclopentanoids. nih.gov These approaches underscore the value of the cyclopentane motif, which is rich in stereochemical information.
Key methodologies and applications include:
Asymmetric Diels-Alder Reactions: Optically pure cyclopentane derivatives, which are precursors to molecules like prostaglandin (B15479496) analogs, have been obtained through stereocontrolled Diels-Alder reactions between cyclopentadiene (B3395910) and chiral unsaturated sugar derivatives. nih.gov This method allows for the establishment of multiple stereocenters with high precision.
Resolution of Racemic Intermediates: Enantiomerically pure cyclopentane synthons can be developed from the resolution of racemic mixtures. For example, [2+2]-cycloadducts of cyclopentadiene and dichloroketene (B1203229) can be resolved and converted into enantiomeric bicyclic γ-lactones, which serve as versatile chiral building blocks. nih.gov
Synthesis of Bioactive Molecules: Chiral cyclopentane building blocks are instrumental in the total synthesis of numerous natural products. For instance, the synthesis of both enantiomers of neplanocin A, a cyclopentenyl carbocyclic nucleoside with anticancer activity, was achieved starting from an optically inactive tartrate derivative, demonstrating the creation of chirality from an achiral precursor to form a complex target.
The following table summarizes examples of chiral cyclopentane derivatives and their synthetic utility.
| Chiral Building Block/Derivative | Synthetic Method/Precursor | Target Molecule/Application |
| Optically pure tetra-C-substituted cyclopentanes | Diels-Alder addition of cyclopentadiene to chiral sugar derivatives | Prostaglandin analogs |
| Enantiomeric bicyclic γ-lactones | Resolution of racemic [2+2] cycloadducts of cyclopentadiene and dichloroketene | Precursors for various cyclopentanoids |
| Enantiomers of 3-[(tert-butyldimethylsilyl)oxy]methyl-4,5-O-isopropylidenecyclopent-2-en-1-ol | Multi-step synthesis from dimethyl meso-tartrate | Enantiomeric neplanocins A (anticancer agents) |
Precursor to Structurally Constrained Polycyclic and Cage Compounds
The rigid and polyfunctional nature of the cyclopentanepentol scaffold makes it an intriguing starting point for the synthesis of structurally complex polycyclic and cage-like molecules. The precise spatial arrangement of its five hydroxyl groups offers the potential for intramolecular cyclization reactions to form intricate three-dimensional structures.
A notable example of this ambition is the exploration of a cyclopentanepentol derivative as a precursor to dodecahedrane (B1217162) (C₂₀H₂₀), a member of the platonic hydrocarbons with immense theoretical interest due to its perfect icosahedral symmetry. In 1985, the related compound 1,2,3,4,5-pentakis(hydroxymethyl)-cyclopentane was synthesized with the specific hope that a subsequent dehydrative dimerization could lead to the formation of the dodecahedrane cage. wikipedia.org
Furthermore, the cyclopentane ring is a core fragment in a variety of complex polycyclic natural products. Syntheses aimed at these targets often rely on building blocks that contain a cyclopentane core, illustrating the strategic importance of this structural unit. nih.gov
Examples of Polycyclic Natural Products Containing a Cyclopentane Ring Fragment:
Brefeldin A
Hitachimycin
Didemenones
Hybridalactone
Retigeranic acid
Quadrone
While the direct conversion of this compound into such complex polycycles is not a common strategy, its structure represents a fundamental motif that inspires synthetic routes towards these challenging targets.
Development of Cyclopentane-Based Scaffolds for Chemical Biology Tools
In chemical biology, a molecular scaffold is a core structure of a molecule upon which various functional groups can be appended to create a library of compounds. These compounds can then be used as chemical probes—small molecules designed to interact with biological targets like proteins or nucleic acids to elucidate their function. semanticscholar.orggoogle.com
The this compound structure is an attractive scaffold for developing such tools for several reasons:
High Functionality: With five hydroxyl groups, the scaffold offers multiple, distinct points for chemical modification. This allows for the systematic attachment of different chemical moieties to explore the chemical space around the core structure.
Stereochemical Diversity: The various stereoisomers of the pentol provide different three-dimensional arrangements of these hydroxyl groups, allowing for the creation of probes with diverse spatial presentations of functional groups.
Biocompatibility: As a cyclitol (cyclic sugar alcohol), the core is related to naturally occurring molecules like inositols, suggesting a degree of biocompatibility. wikipedia.org A naturally occurring ether derivative, calditol, is found in archaeobacteria, where it is believed to help protect the cells in acidic environments, highlighting the biological relevance of this type of scaffold. wikipedia.org
The development process involves using the cyclopentanepentol core to synthesize a library of derivatives with tailored properties. By attaching functionalities such as fluorophores, affinity tags, or reactive groups, these derivatives can be transformed into specific probes to study complex biological systems. google.com For example, cyclitol-derived scaffolds have been designed to selectively bind metal ions, demonstrating their utility in creating specific chelating agents.
Exploration in Surfactant Chemistry and Interfacial Phenomena
Surfactants are amphiphilic molecules containing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. The structure of this compound, with its cluster of five polar hydroxyl groups, makes it a theoretically ideal hydrophilic head group. By esterifying one or more of these hydroxyl groups with long-chain fatty acids (the hydrophobic tails), it is conceivable to create novel surfactants or bolaamphiphiles (molecules with hydrophilic groups at both ends of a hydrophobic spacer).
Despite this structural potential, a review of the scientific literature and patent databases indicates that the use of this compound or its direct derivatives in the field of surfactant chemistry and interfacial phenomena is not a well-explored area. While there is extensive research on other amphiphilic molecules, including those based on different cyclitols like inositols or those incorporating cyclopentane rings within larger, complex liquid crystal structures, specific studies detailing the synthesis and properties of surfactants directly derived from this compound are scarce. This represents a potential area for future research, where the unique stereochemistry and dense functionality of the cyclopentanepentol head group could lead to surfactants with novel aggregation behaviors, liquid crystal phases, or interfacial properties.
Future Research Directions and Emerging Paradigms for 1,2,3,4,5 Cyclopentanepentol Studies
Innovations in Stereoselective and Sustainable Synthetic Methodologies
The synthesis of specific stereoisomers of 1,2,3,4,5-cyclopentanepentol remains a key area of research. wikipedia.orgwikiwand.com There are four distinct, non-chiral stereoisomers of this compound, each with unique spatial arrangements of its hydroxyl groups. wikipedia.orgwikiwand.com The development of novel, highly stereoselective synthetic routes is crucial for accessing pure samples of each isomer, which is essential for detailed biological and material science investigations. nih.govthieme-connect.de Future research will likely focus on the use of chiral catalysts and advanced organic synthesis techniques to achieve greater control over the stereochemical outcome of reactions. nih.govthieme-connect.de
Furthermore, there is a growing emphasis on developing sustainable synthetic methods. This includes the use of renewable starting materials, such as those derived from cellulose (B213188) or rapeseed oil, and the implementation of greener reaction conditions. nih.govsciforum.net One-pot synthesis procedures, which reduce the number of steps and minimize waste, are also a promising avenue for more efficient and environmentally friendly production of cyclopentanepentol and its derivatives. researchgate.net
Advanced Spectroscopic and Analytical Techniques for Dynamic Processes
A deeper understanding of the dynamic processes of this compound, such as conformational changes and intermolecular interactions, requires the application of advanced spectroscopic and analytical techniques. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are already employed for the identification and characterization of polyols. creative-proteomics.com However, more advanced methods are needed to study their dynamic behavior.
Two-dimensional (2D) spectroscopy, for instance, can provide detailed insights into the molecular structure, dynamics, and interactions of these complex molecules. numberanalytics.com Additionally, time-resolved variable-temperature Fourier-transform infrared spectroscopy, coupled with dynamic rheology, can be used to examine the relationship between chemical conversion and the evolution of microstructure in polyol-based systems. nih.gov For the analysis of complex mixtures and trace amounts, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. creative-proteomics.comcreative-proteomics.com Novel data analysis methods, such as Mass-remainder analysis (MARA), are also being developed to better interpret complex mass spectrometry data. researchgate.net
Computational Design of Novel Cyclopentanepentol Derivatives with Tailored Properties
Computational modeling and design are set to revolutionize the development of novel this compound derivatives with specific, tailored properties. nih.govelifesciences.org By using computer-assisted design protocols, researchers can systematically explore a vast chemical space to identify derivatives with desired functionalities. researchgate.net This approach allows for the rational design of molecules with optimized pharmacokinetic profiles, enhanced binding affinities to biological targets, or specific material properties. researchgate.netchapman.edu
For example, computational methods can be used to design potent inhibitors of enzymes like influenza neuraminidase by using the cyclopentane (B165970) ring as a scaffold for various substituents. nih.gov Similarly, electronic structure calculations can be employed to predict the physicochemical properties of derivatives, such as their pKa values, which is crucial for applications like pH-specific drug delivery. chapman.edu This in silico approach significantly accelerates the discovery process and reduces the need for extensive and costly experimental screening. nih.govelifesciences.org
Deeper Elucidation of Untapped Biochemical Roles and Biosynthetic Pathways
While some naturally occurring derivatives of this compound have been identified in marine sponges and archaeobacteria, our understanding of its broader biochemical roles and biosynthetic pathways remains limited. wikipedia.org Future research will focus on uncovering the full extent of its natural occurrence and biological functions. This includes investigating its potential roles in cellular signaling, stress response, and as a precursor for other important biomolecules. nih.gov
The study of the biosynthesis of cyclic polyols is a critical aspect of this research. nih.gov By understanding the enzymatic machinery responsible for producing these compounds in nature, scientists may be able to harness these pathways for biotechnological applications. This could lead to the development of novel biocatalysts for the sustainable production of cyclopentanepentol and its derivatives.
Expansion into Self-Assembly and Supramolecular Materials Development
The multiple hydroxyl groups of this compound make it an excellent building block for the construction of self-assembling systems and supramolecular materials. nih.govnih.govyoutube.com Supramolecular chemistry, which focuses on non-covalent interactions like hydrogen bonding and host-guest interactions, offers a powerful toolbox for creating complex and functional architectures. nih.govnih.govyoutube.com
Future research in this area will explore the use of cyclopentanepentol derivatives in the development of novel biomaterials, such as hydrogels for drug delivery and tissue engineering. youtube.com The ability of these molecules to form ordered structures through self-assembly could also be exploited to create advanced materials with unique optical, electronic, or catalytic properties. researchgate.net The principles of host-guest chemistry, where one molecule encapsulates another, could be applied to create molecular sensors or carriers for specific molecules. youtube.com
Q & A
Q. How is the molecular structure of 1,2,3,4,5-Cyclopentanepentol validated experimentally?
To confirm the molecular structure (C₅H₁₀O₅), researchers employ:
- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR spectra identify hydroxyl proton environments and carbon backbone symmetry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 150.13, matching the molecular formula .
- X-ray crystallography : Resolves stereochemistry and intramolecular hydrogen bonding patterns, though crystallization challenges due to high hydrophilicity are common .
Q. What methods are used to synthesize this compound in laboratory settings?
A standard synthesis route involves:
Epoxide ring-opening : Cyclopentene oxide derivatives are hydrolyzed under acidic or basic conditions to introduce hydroxyl groups .
Protection/deprotection strategies : Selective protection of hydroxyls (e.g., using silyl ethers) minimizes side reactions during functionalization .
Purification : Column chromatography (silica gel, polar solvents like methanol/water) isolates the pentol, with purity confirmed by HPLC (>98%) .
Q. How does the compound’s stability affect experimental design?
- Hygroscopicity : The pentol readily absorbs moisture, requiring anhydrous storage (desiccators, inert gas) to prevent decomposition .
- Thermal sensitivity : Dehydration above 150°C necessitates low-temperature reactions (e.g., reflux in <100°C solvents like ethanol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in antioxidant or enzyme-inhibition assays may arise from:
- Stereoisomerism : The compound’s five hydroxyl groups create multiple stereoisomers with varying biological activities. Chiral chromatography or enzymatic resolution ensures isomer-specific testing .
- Assay conditions : pH, solvent polarity, and reducing agent concentrations (e.g., DPPH vs. ABTS assays) significantly impact results. Standardize protocols using reference antioxidants like ascorbic acid .
Q. What strategies optimize the synthesis of stereochemically pure this compound?
- Asymmetric catalysis : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) control hydroxyl group configuration during cyclization .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze specific stereoisomers from racemic mixtures .
- Computational modeling : Density Functional Theory (DFT) predicts transition states to guide solvent/catalyst selection for desired stereochemistry .
Q. How does this compound interact with catalytic systems in biomass upgrading?
In pyrolysis oil refinement (e.g., using ZSM-5 zeolites):
- Hydrogen bonding : The pentol’s hydroxyl groups stabilize acid sites on catalysts, enhancing deoxygenation of lignin-derived phenols .
- Side reactions : Competitive dehydration forms cyclopentenone derivatives, monitored via GC-MS to adjust catalyst pore size/reactivity .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Co-elution issues : In GC-MS, derivatization (e.g., silylation) improves volatility but may overlap with matrix components. Use tandem MS (MS/MS) for selective ion fragmentation .
- Low UV absorbance : HPLC-ELSD (Evaporative Light Scattering Detection) bypasses reliance on chromophores for quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
